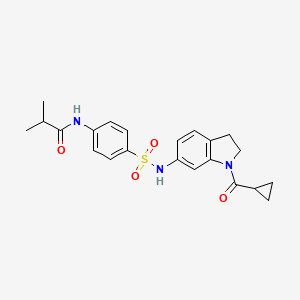![molecular formula C19H23N3O3 B3202556 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-65-0](/img/structure/B3202556.png)
8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
“8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to the class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds are useful research reagents used in the synthesis of spirohydantoins from basic heterocyclic ketones .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a promising RIPK1 inhibitor . The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Molecular Structure Analysis
Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions . This suggests a complex three-dimensional structure with significant potential for specific interactions with other molecules.Mechanism of Action
Target of Action
The primary target of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
This compound acts as a selective agonist for the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation of the DOR, the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The exact downstream effects are still under investigation.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4As a dor agonist, it is expected to have good bioavailability and distribution in the body, particularly in the central nervous system where dors are abundant .
Result of Action
The activation of DOR by this compound results in antinociceptive effects , meaning it can reduce the sensation of pain . It’s also noted that selective dor agonists can induce convulsions .
Advantages and Limitations for Lab Experiments
The advantages of using 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments include its unique structure, which can provide insights into the structure-activity relationship of spirocyclic compounds. Additionally, it has been reported to exhibit a broad range of biological activities, which can make it a valuable tool for investigating various molecular targets. However, the limitations of using this compound in lab experiments include its moderate yield and the need for further optimization of the synthesis method to improve the purity of the compound.
Future Directions
There are several future directions for research on 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases. Thirdly, optimization of the synthesis method is needed to improve the yield and purity of the compound. Finally, studies are needed to investigate the pharmacokinetics and toxicity of this compound to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been reported in the literature, and it has been studied for its potential as a therapeutic agent for various diseases. The biochemical and physiological effects of this compound are diverse, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on this compound have been identified, which can provide insights into its potential applications in the future.
Scientific Research Applications
The potential applications of 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in scientific research are vast. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-22-17(24)19(20-18(22)25)10-13-21(14-11-19)16(23)9-8-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWOBYQSHDMDF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




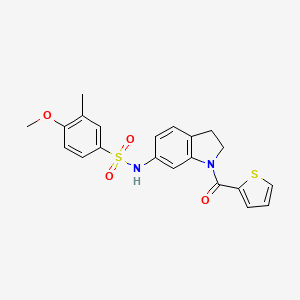
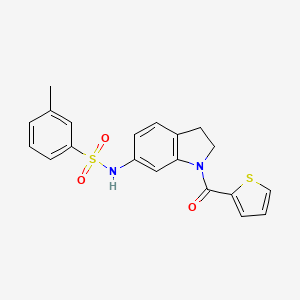

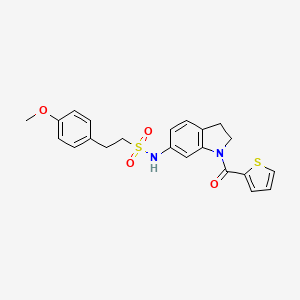
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
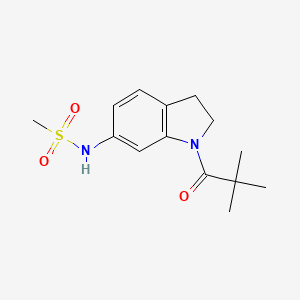
![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
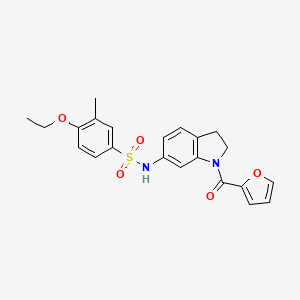
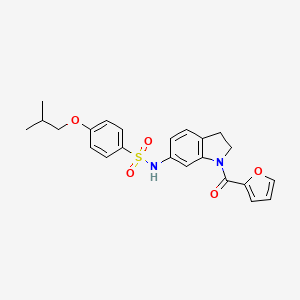
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)

